molecular formula C8H10N2 B3057875 2-(Pyridin-3-yl)cyclopropanamine CAS No. 859238-90-7

2-(Pyridin-3-yl)cyclopropanamine

Cat. No.: B3057875
CAS No.: 859238-90-7
M. Wt: 134.18 g/mol
InChI Key: XPAHGXXAYUSFKN-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yl)cyclopropanamine is an organic compound with the molecular formula C8H10N2. It consists of a cyclopropane ring attached to a pyridine ring via an amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-yl)cyclopropanamine typically involves the cyclopropanation of pyridine derivatives. One common method is the reaction of pyridine N-oxides with titanacyclopropanes, which are generated in situ.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar cyclopropanation reactions, optimized for higher yields and purity. The use of efficient catalysts and scalable reaction conditions would be essential for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-yl)cyclopropanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridine and cyclopropane derivatives, which can have different functional groups attached, depending on the reagents and conditions used .

Scientific Research Applications

2-(Pyridin-3-yl)cyclopropanamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.

    Industry: It may be used in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-yl)cyclopropanamine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-2-yl)cyclopropanamine
  • 2-(Pyridin-4-yl)cyclopropanamine
  • 3-(Pyridin-2-yl)cyclopropanamine

Uniqueness

2-(Pyridin-3-yl)cyclopropanamine is unique due to the position of the cyclopropane ring on the pyridine ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs .

Properties

IUPAC Name

2-pyridin-3-ylcyclopropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c9-8-4-7(8)6-2-1-3-10-5-6/h1-3,5,7-8H,4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPAHGXXAYUSFKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10464634
Record name 2-(pyridin-3-yl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10464634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859238-90-7
Record name 2-(pyridin-3-yl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10464634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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